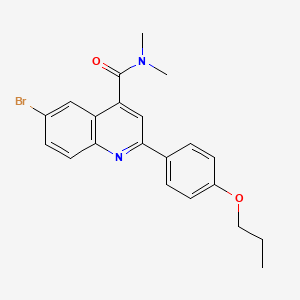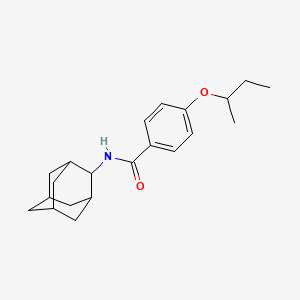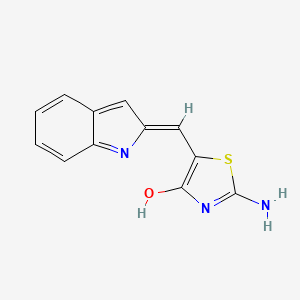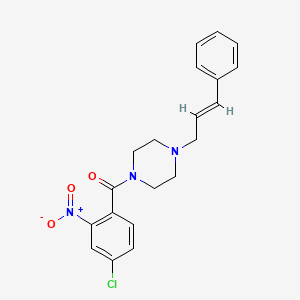
6-bromo-N,N-dimethyl-2-(4-propoxyphenyl)-4-quinolinecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-bromo-N,N-dimethyl-2-(4-propoxyphenyl)-4-quinolinecarboxamide, commonly known as BQR, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. BQR is a quinoline derivative that has been synthesized through various methods, and its mechanism of action has been studied extensively.
Wirkmechanismus
BQR exerts its biological effects through various mechanisms. It has been shown to inhibit the activity of protein kinase C (PKC), which is involved in the regulation of cell proliferation and differentiation. BQR has also been reported to inhibit the activity of cyclooxygenase-2 (COX-2), which is involved in the production of pro-inflammatory mediators. Furthermore, BQR has been shown to inhibit the activity of topoisomerase II, which is involved in DNA replication and repair.
Biochemical and Physiological Effects
BQR has been shown to exhibit various biochemical and physiological effects. It has been reported to inhibit the production of reactive oxygen species (ROS), which are involved in the pathogenesis of various diseases, such as cancer and neurodegenerative disorders. BQR has also been shown to inhibit the activity of matrix metalloproteinases (MMPs), which are involved in the degradation of extracellular matrix proteins. Furthermore, BQR has been reported to exhibit neuroprotective effects by inhibiting the production of nitric oxide (NO), which is involved in the pathogenesis of various neurodegenerative disorders.
Vorteile Und Einschränkungen Für Laborexperimente
BQR has several advantages for lab experiments. It is a relatively stable compound that can be easily synthesized in high yield and purity. BQR has been shown to exhibit potent biological activity at low concentrations, making it an ideal candidate for further studies. However, BQR has some limitations for lab experiments. It is a relatively complex compound that requires specialized equipment and expertise for its synthesis and analysis. Furthermore, the mechanism of action of BQR is not fully understood, and further studies are needed to elucidate its biological effects.
Zukünftige Richtungen
BQR has significant potential for further research and development. Future studies could focus on the optimization of BQR synthesis methods to improve yield and purity. Furthermore, the mechanism of action of BQR could be further elucidated through molecular modeling and structural analysis. Future studies could also focus on the development of BQR derivatives with improved biological activity and selectivity. Finally, the therapeutic potential of BQR could be further explored through preclinical and clinical studies.
Conclusion
In conclusion, BQR is a quinoline derivative that has gained significant attention in scientific research due to its potential therapeutic applications. BQR has been synthesized through various methods, and its mechanism of action has been studied extensively. BQR has been shown to exhibit anti-inflammatory, anti-cancer, and anti-microbial properties, and it has several advantages for lab experiments. However, further studies are needed to elucidate the full potential of BQR and its derivatives for therapeutic applications.
Synthesemethoden
BQR can be synthesized through various methods, including the reaction of 6-bromo-2-chloroquinoline with N,N-dimethylformamide dimethyl acetal and 4-propoxyaniline. The resulting product is purified through column chromatography to obtain BQR in high yield and purity. Other methods, such as the reaction of 6-bromo-2-chloroquinoline with 4-propoxyaniline followed by N,N-dimethylation, have also been reported.
Wissenschaftliche Forschungsanwendungen
BQR has been studied extensively for its potential therapeutic applications. It has been shown to exhibit anti-inflammatory, anti-cancer, and anti-microbial properties. BQR has been found to inhibit the growth of cancer cells, including breast, lung, and prostate cancer cells. It has also been shown to inhibit the production of pro-inflammatory cytokines, which are involved in the pathogenesis of various inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease. Furthermore, BQR has been reported to possess antimicrobial activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli.
Eigenschaften
IUPAC Name |
6-bromo-N,N-dimethyl-2-(4-propoxyphenyl)quinoline-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21BrN2O2/c1-4-11-26-16-8-5-14(6-9-16)20-13-18(21(25)24(2)3)17-12-15(22)7-10-19(17)23-20/h5-10,12-13H,4,11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVGJFCWHPYHYQR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=C(C=C1)C2=NC3=C(C=C(C=C3)Br)C(=C2)C(=O)N(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-bromo-N,N-dimethyl-2-(4-propoxyphenyl)quinoline-4-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[(acetyloxy)methyl]-7-({5-[(4-chloro-2-methylphenoxy)methyl]-2-furoyl}amino)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B5974735.png)

![1,7,7-trimethylbicyclo[2.2.1]hept-2-yl 2,2-dimethylcyclopropanecarboxylate](/img/structure/B5974755.png)

![N-(2,3-dihydro-1H-inden-2-yl)-2-[3-oxo-1-(3-pyridinylmethyl)-2-piperazinyl]acetamide](/img/structure/B5974763.png)
amino]-1-phenylethanol](/img/structure/B5974774.png)
![5-(3,4-dihydro-2(1H)-isoquinolinylcarbonyl)-1-[3-(2-oxo-1-pyrrolidinyl)propyl]-2-piperidinone](/img/structure/B5974784.png)
![N-{[1-(3,4-dimethylbenzoyl)-3-piperidinyl]methyl}-4-fluorobenzamide](/img/structure/B5974801.png)

![1-{[5-methyl-2-(2-thienyl)-1,3-oxazol-4-yl]methyl}-N-phenyl-3-piperidinamine](/img/structure/B5974813.png)
![5-{[4-(5-chloro-2-pyridinyl)-1-piperazinyl]carbonyl}-1-[2-(2-pyridinyl)ethyl]-2-piperidinone](/img/structure/B5974816.png)
![3,5-dichloro-4-methoxy-N-[4-(4-morpholinyl)phenyl]benzamide](/img/structure/B5974822.png)
